molecular formula C10H9ClF2O2 B14378390 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde CAS No. 88311-15-3

3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde

Cat. No.: B14378390
CAS No.: 88311-15-3
M. Wt: 234.62 g/mol
InChI Key: KHIBWQUYBJLQIZ-UHFFFAOYSA-N
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Description

3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde is an organic compound with a complex structure that includes chlorine, fluorine, and methoxy functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the introduction of the chloro and difluoromethoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chloro and difluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(difluoromethoxy)pyridazine
  • 3-Chloro-6-(difluoromethoxy)phenylalanine

Uniqueness

Compared to similar compounds, 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde stands out due to its specific combination of functional groups and structural configuration. This uniqueness can result in distinct chemical reactivity and biological activity, making it valuable for specialized applications.

Properties

CAS No.

88311-15-3

Molecular Formula

C10H9ClF2O2

Molecular Weight

234.62 g/mol

IUPAC Name

3-chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde

InChI

InChI=1S/C10H9ClF2O2/c1-5-3-8(15-10(12)13)7(4-14)6(2)9(5)11/h3-4,10H,1-2H3

InChI Key

KHIBWQUYBJLQIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=O)OC(F)F

Origin of Product

United States

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